N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-25-22(12-18-4-2-3-5-19(18)13-22)15-23-21(24)17-8-6-16(7-9-17)20-10-11-26-14-20/h2-11,14H,12-13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBDADMUYPQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the reduction of 2-methoxy-1-indanone using a reducing agent such as sodium borohydride.
Alkylation: The indene derivative is then alkylated with a suitable alkyl halide to introduce the benzyl group.
Amidation: The alkylated product undergoes amidation with 4-(thiophen-3-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the indene moiety can undergo oxidation to form a carbonyl group.
Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.
Medicine
Potential medicinal applications include its use as a lead compound for the development of drugs targeting specific pathways or receptors. Its structure suggests it could interact with enzymes or receptors involved in various diseases.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indenyl-Based Benzamide Derivatives ()
Compounds B2–B10 in share the N-(2,3-dihydro-1H-inden-2-yl)benzamide core but vary in benzamide substituents (e.g., methoxy, halogen, cyano). Key differences from the target compound include:
- Substituent Position and Type : B4 (4-methoxybenzamide) and B5 (4-fluorobenzamide) lack the thiophen-3-yl group, which may reduce π-π stacking interactions compared to the target compound.
- Synthetic Routes : These compounds are synthesized via Friedel-Crafts acylation followed by amide coupling, whereas the target’s indenyl-methyl group may require alkylation or reductive amination steps .
Table 1: Indenyl-Based Benzamide Analogs
| Compound | Benzamide Substituent | Key Feature | Potential Impact |
|---|---|---|---|
| Target | 4-(thiophen-3-yl) | Heteroaromatic, moderate logP | Enhanced π-π interactions |
| B4 | 4-methoxy | Electron-donating, polar | Increased solubility |
| B6 | 4-chloro | Electron-withdrawing, lipophilic | Improved membrane permeability |
Thiophen-3-yl Benzamide Derivatives ()
Compounds such as 3i, 3j (), and 5b () feature the 4-(thiophen-3-yl)benzamide moiety but differ in the amine side chain:
- Pharmacological Targets: 3i and 3j (piperazine-ethoxy-ethyl side chains) are D3 receptor ligands, with 3i showing 55% yield and moderate receptor affinity . In contrast, 5b (aminocyclopropylphenyl group) exhibits anti-LSD1 activity, highlighting the role of side chains in target specificity .
Table 2: Thiophen-3-yl Benzamide Analogs
| Compound | Side Chain | Biological Activity | Yield | Reference |
|---|---|---|---|---|
| Target | Indenyl-methyl | Not reported | N/A | - |
| 3i | Piperazine-ethoxy-ethyl | D3 receptor ligand | 55% | |
| 5b | Aminocyclopropylphenyl | Anti-LSD1 | ~50%* |
Other Benzamide Derivatives ()
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, unlike the target’s indenyl-thiophene system .
- N-(2-Chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide (): Features a chloro-indenone core and trifluoromethyl group, demonstrating high lipophilicity (MW: 367.7 g/mol) compared to the target’s estimated MW (~365 g/mol) .
Research Implications
- Structure-Activity Relationships (SAR) : The target’s indenyl-methyl group may enhance blood-brain barrier penetration compared to piperazine-based analogs, making it suitable for CNS targets.
- Unanswered Questions: No direct data on enzymatic inhibition or receptor binding; further in vitro assays (e.g., kinase profiling, solubility testing) are needed.
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034445-25-3 |
| Molecular Formula | C22H21NO2S |
| Molecular Weight | 363.5 g/mol |
The structure features an indene moiety linked to a benzamide with a thiophene substituent, which is hypothesized to contribute to its biological activity through specific molecular interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indene Derivative : Starting from commercially available precursors, the indene derivative is synthesized through cyclization reactions.
- Benzamide Formation : The benzamide moiety is introduced via amide coupling reactions.
- Final Coupling Reaction : The indene derivative is coupled with the thiophene-substituted benzoyl chloride under basic conditions.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives with similar structures showed significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)benzamide | MCF7 (Breast) | 1.1 |
| N-(1,3,4-thiadiazol-2-yl)benzamide | HCT116 (Colon) | 2.6 |
| N-(1,3,4-thiadiazol-2-y)benzamide | HepG2 (Liver) | 1.4 |
These results suggest that compounds containing the indene and thiophene structures may inhibit cancer cell proliferation through mechanisms such as the inhibition of key enzymes involved in cell division and survival.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit strong inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
While the exact mechanism of action for N-((2-methoxy-2,3-dihydro-1H-inden-2-y)methyl)-4-(thiophen-3-y)benzamide is not fully elucidated, it is suggested that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance. Molecular docking studies indicate potential binding sites that could modulate protein activity leading to therapeutic effects.
Case Studies
Several studies have highlighted the biological relevance of N-substituted benzamides in treating various diseases:
- Anticancer Studies : A series of indole-based benzamides demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction.
- Antimicrobial Studies : Benzamide derivatives have been shown to possess broad-spectrum antimicrobial activity, suggesting their potential as lead compounds for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the benzamide core via coupling of 4-(thiophen-3-yl)benzoyl chloride with a primary amine intermediate (e.g., (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine) under basic conditions (e.g., DIPEA) in anhydrous DMF or THF .
- Step 2 : Alkylation or nucleophilic substitution to introduce the methoxy-dihydroindenyl group. Reaction conditions often require refluxing in acetonitrile or DMF with catalysts like potassium carbonate .
- Purification : Normal-phase chromatography (e.g., hexane/EtOAc gradients) followed by reverse-phase HPLC for final isolation .
- Key Considerations : Solvent polarity and temperature critically influence yield. For example, higher yields (48–63%) are achieved with reflux durations >24 hours .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophen-3-yl proton signals at δ 7.3–7.5 ppm, methoxy group at δ 3.2–3.4 ppm) .
- Mass Spectrometry : High-resolution LC/MS (e.g., [M+H]+ peaks) to confirm molecular weight .
- Chromatography : HPLC purity assays (>95%) to validate synthetic success .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Use of coupling agents like HATU or EDCI for amide bond formation improves efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy-indenyl group incorporation .
- Temperature Control : Reflux at 66–80°C for >48 hours maximizes conversion in alkylation steps .
- Data-Driven Adjustments : Monitor reaction progress via TLC or LC/MS to terminate reactions at optimal conversion points .
Q. How can chromatographic purification challenges be mitigated?
- Methodological Answer :
- Normal-Phase Chromatography : Use silica gel with gradient elution (e.g., 0–10% MeOH in DCM) to separate intermediates .
- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid modifier) for final purification, resolving closely eluting impurities .
- Contradiction Analysis : Discrepancies in reported yields (e.g., 33–63%) may stem from column packing quality or solvent purity. Pre-purification via recrystallization (e.g., ethyl acetate/hexane) can reduce column load .
Q. What computational and experimental methods elucidate its biological activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target receptors (e.g., D3 dopamine receptors) using software like AutoDock. Focus on hydrophobic interactions between the dihydroindenyl group and receptor pockets .
- In Vitro Assays : Test receptor binding affinity via radioligand displacement (e.g., [³H]spiperone competition assays) .
- SAR Studies : Modify the thiophen-3-yl or methoxy groups to assess impact on activity. For example, replacing thiophene with pyridine reduces potency by 40% .
Q. How are spectral data discrepancies resolved during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian) to confirm assignments .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference in ¹H NMR .
- Contradiction Mitigation : Inconsistent MS fragmentation patterns may arise from ion-source instability. Calibrate instruments with standard references (e.g., reserpine) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
